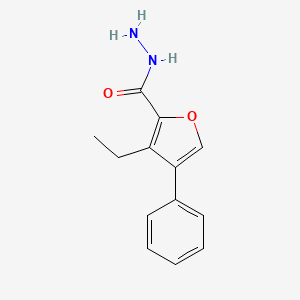

3-Ethyl-4-phenylfuran-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

3-ethyl-4-phenylfuran-2-carbohydrazide |

InChI |

InChI=1S/C13H14N2O2/c1-2-10-11(9-6-4-3-5-7-9)8-17-12(10)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) |

InChI Key |

PGKIOBFPSDGNSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC=C1C2=CC=CC=C2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 4 Phenylfuran 2 Carbohydrazide and Analogous Structures

Strategic Synthesis of Substituted Furan (B31954) Ring Systems

The creation of a polysubstituted furan ring is a central challenge in heterocyclic chemistry. scholaris.carsc.org The preferential reactivity of the furan ring at the 2- and 5-positions often complicates the direct introduction of substituents at the 3- and 4-positions. scholaris.carsc.org Therefore, specialized strategies are required to achieve the desired 3-ethyl-4-phenyl substitution pattern.

One of the most established methods for constructing substituted furan rings from acyclic precursors is the Paal-Knorr synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan. wikipedia.org For the target molecule, this would necessitate a 1,4-diketone with appropriate ethyl and phenyl substituents adjacent to the carbonyl groups.

The Paal-Knorr furan synthesis proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to form the stable aromatic furan ring. wikipedia.org The versatility of this method is significant, as a wide variety of substituents (alkyl, aryl, or ester groups) can be tolerated on the dicarbonyl backbone. wikipedia.org

Table 1: Key Features of the Paal-Knorr Furan Synthesis

| Feature | Description |

|---|---|

| Precursor | 1,4-Dicarbonyl compound |

| Catalyst | Protic acids (e.g., H₂SO₄, HCl) or Lewis acids |

| Key Steps | Enolization, intramolecular cyclization, dehydration |

| Scope | Highly versatile for various alkyl and aryl substituted furans |

An alternative to building the ring from scratch involves the sequential, regioselective substitution of a pre-existing furan molecule. This approach must overcome the inherent challenge of functionalizing the C-3 and C-4 positions. rsc.org

A powerful strategy involves the use of directing groups, such as organosilyl groups, to control the position of lithiation and subsequent electrophilic quenching. scholaris.carsc.orgacs.org For instance, a 2-silylated-3-substituted furan can be selectively lithiated at the C-4 position. acs.org A potential synthetic route could start with a 3-ethylfuran. The C-2 position is protected with a silyl group, for example, tert-butyldimethylsilyl (TBDMS). Treatment with a strong base like butyllithium (BuLi) would then selectively deprotonate the C-4 position. Quenching this lithiated intermediate with an appropriate phenyl electrophile (e.g., a phenyl-bearing reagent) would install the phenyl group at the desired position. Subsequent removal of the silyl protecting group at C-2 would yield the 3-ethyl-4-phenylfuran scaffold, ready for functionalization at the now-vacant C-2 position. acs.org

Researchers have successfully used this C-4 lithiation strategy on 2-silylated-3-(hydroxymethyl)furans and 2-silylated-3-furoic acids to introduce a variety of substituents at the C-4 position in good to excellent yields. acs.org This methodology provides a reliable pathway to 3,4-disubstituted furans, which are otherwise difficult to access. acs.orgresearchgate.net

Formation of the 2-Carbohydrazide Functional Group

The carbohydrazide (B1668358) moiety is a key functional group that serves as a precursor for many other heterocyclic systems. Its synthesis is typically straightforward, most commonly achieved by reacting an ester with hydrazine.

The most direct and widely employed method for converting an ester to a carbohydrazide is through hydrazinolysis. This reaction involves treating the corresponding furan-2-carboxylic acid ester (e.g., the methyl or ethyl ester) with hydrazine hydrate, often in a protic solvent like ethanol. nih.govrasayanjournal.co.innih.gov

The reaction is typically carried out by refluxing the mixture for several hours. nih.govnih.govajgreenchem.com Upon completion, the product often crystallizes upon cooling, allowing for simple isolation by filtration. google.com For example, the synthesis of 3-methyl-2-benzofurancarbohydrazide is achieved by reacting 3-methyl-2-ethoxy carbonyl benzofuran with hydrazine hydrate in ethanol at room temperature. rasayanjournal.co.in Similarly, various substituted furan and terphenyl carbohydrazides have been prepared in high yields by refluxing the parent ester with hydrazine hydrate in absolute ethanol. nih.govnih.gov

Table 2: Representative Conditions for Hydrazinolysis of Heterocyclic Esters

| Starting Ester | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 5-(1,2,3,4-tetrahydroxybutyl)-2-methylfuran-3-carboxylate | Hydrazine Hydrate | Ethanol | Reflux, 8 h | - | nih.gov |

| 4,4′′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate | Hydrazine Hydrate (99%) | Absolute Ethanol | Reflux, 16 h | 86% | nih.gov |

While hydrazinolysis of esters is predominant, other pathways to acyl hydrazines exist. Though less common for furan-based substrates in the literature, these methods are well-established in organic synthesis. One such alternative involves the reaction of an acyl chloride with hydrazine. This reaction is typically fast and efficient but requires the initial preparation of the acyl chloride from the corresponding carboxylic acid, for instance, by using thionyl chloride or oxalyl chloride.

Another route involves the use of peptide coupling agents to facilitate the condensation of a carboxylic acid directly with hydrazine. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid, enabling the formation of the amide bond with hydrazine. This approach avoids the need to first form an ester or acyl chloride but adds the cost of the coupling reagent and may require more complex purification to remove byproducts.

Convergent and Divergent Synthetic Pathways to 3-Ethyl-4-phenylfuran-2-carbohydrazide

A divergent synthesis would begin with a common, pre-formed furan intermediate, which is then sequentially functionalized. For example, one could start with furan-2-carboxylic acid. The synthesis would proceed by:

Esterification of the C-2 carboxylic acid.

Regioselective introduction of the ethyl group at the C-3 position, potentially using a directed metalation approach.

Regioselective introduction of the phenyl group at the C-4 position, as described in section 2.1.2.

Finally, hydrazinolysis of the ester at C-2 to form the target carbohydrazide. This approach is advantageous when creating a library of analogs, as various substituents can be introduced in the later steps from a common intermediate.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final stages. The Paal-Knorr synthesis described in section 2.1.1 is an excellent example of a convergent approach. The key steps would be:

Synthesis of an acyclic 1,4-diketone precursor that already contains the required ethyl and phenyl substituents, as well as a precursor to the C-2 carbohydrazide (e.g., an ester group).

Cyclization of this complex precursor in a single step to form the fully substituted 3-ethyl-4-phenylfuran-2-carboxylate ring.

Multicomponent Reaction (MCR) Strategies in Furan Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. tubitak.gov.tr This approach offers significant advantages in terms of efficiency, reduced waste, and the ability to generate diverse molecular libraries. tubitak.gov.tracs.org For the synthesis of substituted furans, MCRs provide a direct and atom-economical route. researchgate.net

One common MCR strategy involves the reaction of an arylglyoxal, an active methylene compound (like acetylacetone), and a third component, which can vary to introduce diversity into the final furan structure. tubitak.gov.tr For instance, a one-pot reaction between arylglyoxals, acetylacetone, and phenols has been reported to produce highly functionalized furan derivatives in excellent yields. tubitak.gov.tr The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, can also be integrated into an MCR sequence. Furan's ability to act as a versatile synthon in cycloaddition reactions further expands its utility in MCRs, leading to complex heterocyclic systems. acs.org These reactions often proceed with high efficiency and can be performed under mild conditions, making them an attractive option for building the core of molecules like this compound. researchgate.netmatilda.science

Table 1: Examples of Multicomponent Reaction Strategies for Furan Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine, Reflux | Highly functionalized furans | tubitak.gov.tr |

| Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | One-pot telescoped reaction | Furan-2(5H)-one with indole fragment | researchgate.netmatilda.science |

| Arylglyoxal, α-Aminoazaarene, Cyclic 1,3-dicarbonyls | One-pot reaction | C-3 functionalized imidazoheterocycles | researchgate.net |

Sequential Derivatization Approaches

Sequential derivatization provides a more traditional, stepwise approach to synthesizing specific furan derivatives. This method offers precise control over the introduction of each substituent on the furan ring. A plausible pathway to this compound would begin with the synthesis of a suitably substituted furan-2-carboxylate ester.

The final key step in this sequence is the conversion of the ester to the corresponding carbohydrazide. This is a standard and highly efficient transformation, typically achieved by refluxing the furan-2-carboxylate ester with hydrazine hydrate in a solvent such as ethanol. nih.govnih.govnih.govrasayanjournal.co.in This reaction is widely used for preparing carbohydrazide intermediates, which are valuable precursors for synthesizing other heterocyclic compounds like pyrazoles, 1,3,4-oxadiazoles, and Schiff bases. nih.govnih.govvjol.info.vn For example, ethyl naphtho[2,1-b]furan-2-carboxylate is readily converted to naphtho-[2,1-b]furan-2-carbohydrazide by refluxing with hydrazine hydrate in ethanol. nih.gov Similarly, benzofuran-2-carbohydrazide is prepared from ethyl benzofuran-2-carboxylate through hydrazination. vjol.info.vn

Sustainable and Green Chemistry Aspects in Furan Carbohydrazide Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of furan derivatives is increasingly being developed with these considerations in mind, focusing on reducing environmental impact and improving reaction efficiency. rsc.orgacs.org

Catalytic Methods and Solvent-Free Reactions

The development of novel catalytic strategies is central to the green synthesis of furans and their derivatives. mdpi.commdpi.com Catalysts offer pathways that are more efficient, operate under milder conditions, and can be recycled and reused. frontiersin.org Various metals, including gold, palladium, and copper, have been shown to effectively catalyze furan synthesis through different mechanisms, such as cycloisomerization reactions. organic-chemistry.org

Heterogeneous catalysts, such as zeolites and polyoxometalates (POMs), are particularly attractive from a green chemistry perspective because they are easily separated from the reaction mixture and can be reused, minimizing waste. frontiersin.org For instance, zirconium-doped mesoporous catalysts have been used for the dehydration of glucose to produce 5-hydroxymethylfurfural (HMF), a key furan platform molecule. frontiersin.org

Furthermore, there is a significant push towards reducing or eliminating the use of volatile and hazardous organic solvents. Reactions conducted in green solvents like water or under solvent-free conditions represent a major step forward. researchgate.netrsc.org Some multicomponent reactions for synthesizing furan derivatives have been successfully carried out in water, which is an environmentally benign solvent. researchgate.net Solvent-free hydrogenation of furfural has also been achieved using a fixed-bed reactor, demonstrating the feasibility of eliminating solvents from key transformations. mdpi.com

Table 2: Selected Catalytic Methods in Furan Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Gold(III) bromide | Cycloisomerization of 2-alkynylcycloalk-2-enols | High efficiency, mild conditions | organic-chemistry.org |

| Palladium/Copper | Cross-coupling | Mild reaction conditions for iodofurans | organic-chemistry.org |

| Zeolites (e.g., ZSM-5) | One-pot conversion of furfural | Use of hydrogen donor instead of H2 gas | mdpi.com |

| Polyoxometalates (POMs) | Biomass valorization | Green acid catalysts, reusable | frontiersin.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Benzofuran-2-carbohydrazide |

| Ethyl benzofuran-2-carboxylate |

| Ethyl naphtho[2,1-b]furan-2-carboxylate |

| Furan-2-carbohydrazide (B108491) |

| Hydrazine hydrate |

| Naphtho-[2,1-b]furan-2-carbohydrazide |

| 5-hydroxymethylfurfural (HMF) |

Mechanistic Investigations of Reactions Involving 3 Ethyl 4 Phenylfuran 2 Carbohydrazide

Reaction Mechanism Elucidation in Furan (B31954) Ring Cyclization and Functionalization

The formation of the substituted furan core of 3-Ethyl-4-phenylfuran-2-carbohydrazide is a critical step in its synthesis. The Paal-Knorr synthesis is one of the most fundamental and widely used methods for constructing furan rings, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.comwikipedia.orgorganic-chemistry.org

The mechanism proceeds through the protonation of one carbonyl group, which increases its electrophilicity. The other carbonyl group tautomerizes to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. wikipedia.org Subsequent dehydration of this intermediate, driven by the formation of a stable aromatic ring, yields the furan product. alfa-chemistry.com The rate-determining step is typically the ring closure. alfa-chemistry.com Investigations have shown that the reaction does not proceed through a common enol intermediate, as diastereomers of substituted 1,4-diketones cyclize at different rates, suggesting a concerted process of enol formation and nucleophilic attack. wikipedia.orgresearchgate.net

Table 1: Mechanistic Steps of Paal-Knorr Furan Synthesis

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Protonation | One carbonyl oxygen is protonated by an acid catalyst. | Protonated carbonyl |

| 2. Enolization | The second carbonyl group forms an enol. | Enol |

| 3. Cyclization | The enol attacks the protonated carbonyl in an intramolecular nucleophilic addition. This is the rate-determining step. | Cyclic hemiacetal |

| 4. Dehydration | The resulting hydroxyl group is protonated and eliminated as a water molecule. | Dihydrofuran cation |

| 5. Deprotonation | A proton is removed to restore aromaticity, yielding the furan ring. | Substituted furan |

Once the furan ring is formed, its functionalization is governed by the principles of electrophilic aromatic substitution. The furan ring is significantly more reactive than benzene towards electrophiles due to the electron-donating effect of the ring oxygen, which increases electron density within the ring. pearson.comchemicalbook.com Substitution preferentially occurs at the C2 (α) position because the carbocation intermediate formed by electrophilic attack at this position is better stabilized by resonance, with three contributing resonance structures that delocalize the positive charge, including one involving the oxygen atom. pearson.comchemicalbook.comquora.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. chemicalbook.com For a 2-substituted furan, further substitution typically occurs at the C5 position.

Mechanisms of Carbohydrazide (B1668358) Formation and Subsequent Transformations

The carbohydrazide moiety (-CONHNH₂) is typically introduced by reacting a carboxylic acid derivative, such as an ester, with hydrazine hydrate. For this compound, this involves the nucleophilic acyl substitution of a precursor like ethyl 3-ethyl-4-phenylfuran-2-carboxylate with hydrazine.

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxy group (e.g., ethoxide) to form the stable carbohydrazide. This reaction is generally efficient and is a standard method for synthesizing hydrazide compounds.

Carbohydrazides are versatile functional groups that can undergo a variety of subsequent transformations. A common reaction is condensation with aldehydes or ketones to form hydrazones. nih.govnih.gov This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal -NH₂ group of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the N'-substituted hydrazone, also known as a Schiff base. These hydrazones are important intermediates for the synthesis of other heterocyclic systems. researchgate.net

Ring Transformation and Rearrangement Mechanisms of Furan Carbohydrazides

The furan ring, despite its aromaticity, is susceptible to ring-opening and transformation reactions, particularly under acidic conditions or upon nucleophilic attack, especially when activated by electron-withdrawing groups. pharmaguideline.comwikipedia.org

The furan ring can be opened under acidic conditions. The process is initiated by the protonation of the ring, typically at the C2 (α) position, which is the rate-limiting step. acs.org This protonation disrupts the aromaticity and makes the ring susceptible to nucleophilic attack by a solvent molecule like water. acs.org This leads to the formation of intermediates like 2,5-dihydro-2-furanol, which can then undergo further protonation and ring-opening to yield an unsaturated 1,4-dicarbonyl compound. acs.org

The presence of an electron-withdrawing group, such as the carbohydrazide at the C2 position, can facilitate nucleophilic attack on the furan ring. pharmaguideline.com In some cases, this can lead to complex rearrangement and recyclization pathways. For instance, acid-catalyzed recyclization of furan rings in related systems has been shown to lead to the formation of new heterocyclic structures, such as thieno[2,3-b]pyrrole derivatives from 2-amino-3-furfurylthiophenes. osi.lv The specific pathway and resulting product depend heavily on the reaction conditions and the nature of the substituents on the furan ring. osi.lv

The carbohydrazide moiety attached to the furan ring provides a reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. When furan-2-carbohydrazide (B108491) is first reacted with a 1,3-dicarbonyl compound to form a hydrazone intermediate, this intermediate can undergo intramolecular cyclization. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. researchgate.net This type of reaction involves the nucleophilic attack of an atom within the hydrazone side chain onto a carbonyl group, followed by dehydration to form a new ring system. Such cyclizations are a powerful tool for constructing complex polycyclic molecules from relatively simple furan precursors. researchgate.netnih.gov

Computational Chemistry in Mechanistic Elucidation

Computational methods, particularly quantum chemistry, have become indispensable for elucidating complex reaction mechanisms, providing insights into transition state structures and reaction energy profiles that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model reaction pathways. DFT calculations have been successfully applied to study various reactions involving furan derivatives.

For the Paal-Knorr synthesis, DFT studies have explored the energy requirements and transition state structures. These studies suggest that the cyclization step has a high energy barrier, but the presence of explicit water molecules or an acid catalyst (H₃O⁺) can significantly reduce this barrier by mediating proton transfer. rsc.orgrsc.org The calculations support a mechanism involving the formation of a hemiketal or hemiaminal intermediate as the energetically preferred pathway. rsc.orgresearchgate.netrgmcet.edu.in

DFT has also been used to investigate the ring-opening of furan. Studies on the acid-catalyzed ring opening in aqueous solution have used DFT-based molecular dynamics to map the free energy surface of the reaction, confirming that protonation at the α-carbon is the rate-limiting step. acs.org Furthermore, DFT calculations on the hydrogenation and ring-opening of furan on metal surfaces, like Pd(111), have helped to elucidate the reaction networks that determine selectivity towards different products. researchgate.netenergyfrontier.usosti.gov These computational studies provide detailed, atomistic-level understanding of the reaction coordinates, activation energies, and the role of catalysts, complementing experimental observations and guiding the design of new synthetic routes.

Analysis of Reactivity Indices and Charge Distribution

A comprehensive analysis of the reactivity indices and charge distribution for the specific chemical compound this compound is not available in the peer-reviewed scientific literature based on the conducted searches. Computational chemistry studies, which are essential for determining these properties, have been performed on structurally related furan-2-carbohydrazide derivatives; however, data specifically for the 3-ethyl-4-phenyl substituted variant has not been published.

Theoretical investigations, typically employing methods such as Density Functional Theory (DFT), are crucial for elucidating the electronic structure and predicting the chemical behavior of a molecule. For a compound like this compound, such studies would provide valuable insights into its reactivity.

Reactivity Indices

HOMO and LUMO Energies: The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy indicates a better electron donor, and a lower LUMO energy suggests a better electron acceptor.

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to change in electron distribution. A larger value suggests greater stability.

Softness (S): The reciprocal of hardness (1/η), it is a measure of the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), this index quantifies the electrophilic nature of a molecule.

Without specific computational studies on this compound, the precise values for these reactivity indices remain undetermined.

Charge Distribution

The distribution of electron density within the this compound molecule would dictate its electrostatic interactions and reactive sites. Computational methods can map this distribution in several ways:

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the oxygen and nitrogen atoms of the carbohydrazide group and the furan oxygen, indicating these as likely sites for interaction with electrophiles.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial charge on each atom. This data helps in identifying nucleophilic and electrophilic centers within the molecule.

In the absence of specific research on this compound, a detailed and data-driven analysis of its reactivity indices and charge distribution cannot be provided. The generation of such data would necessitate dedicated quantum chemical calculations.

Exploration of Biological Activities and Molecular Targets of Furan Carbohydrazides

Enzyme Inhibition Research

The structural characteristics of furan (B31954) carbohydrazides make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory effects that are of therapeutic interest.

Phosphodiesterase (PDE4) Inhibition Studies

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition can lead to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses inflammatory responses. A novel series of aryl furan derivatives have been identified as potent inhibitors of PDE4, showing selectivity over other PDE isoenzymes. google.com These compounds have demonstrated the ability to inhibit the human recombinant PDE IV enzyme and elevate cAMP in isolated leukocytes. google.com

In a study focused on designing PDE4 inhibitors, a series of 5-phenyl-2-furan derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited significant inhibitory activity against PDE4B. nih.govresearchgate.net For instance, one of the most active compounds showed an IC₅₀ value of 1.4 μM against PDE4, which was more potent than the reference drug rolipram (IC₅₀ = 2.0 μM). nih.govresearchgate.net Molecular docking studies suggested that these furan derivatives can interact effectively with the metal-binding pocket domain of the PDE4B enzyme. nih.gov The synthesis and in vitro activity of various substituted furans have established them as a novel structural class of PDE4 inhibitors. nih.gov

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ Value (μM) | Reference Compound | Reference IC₅₀ (μM) |

|---|---|---|---|---|---|

| 5-Phenyl-2-furan derivative | Compound 5j | PDE4 | 1.4 | Rolipram | 2.0 |

| Substituted Furan Amide | Compound 37 | PDE4 | 2.8 | - | - |

| Substituted Furan Amide | Compound 38 | PDE4 | 1.4 | - | - |

Glycosidase (e.g., α-Glucosidase) Inhibition Investigations

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govyoutube.com Inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. scielo.br Research into 2,5-disubstituted furan derivatives has revealed their potential as highly effective α-glucosidase inhibitors. nih.gov

In one study, a series of furan derivatives containing a 1,3-thiazole moiety were synthesized and screened for their inhibitory activity. All tested compounds showed potent inhibition with IC₅₀ values ranging from 0.645 to 94.033 μM, significantly more potent than the standard inhibitor acarbose (IC₅₀ = 452.243 µM). nih.gov The most promising compound from this series, compound III-24, exhibited an IC₅₀ value of 0.645 ± 0.052 μM. nih.gov Kinetic studies indicated that these furan derivatives can act as either competitive or noncompetitive inhibitors of α-glucosidase. nih.gov While some uncoordinated hydrazide ligands were found to be inactive, their corresponding Pd(II)-hydrazide complexes showed potent α-glucosidase inhibition, suggesting that metal complexation can dramatically enhance activity. researchgate.net

Research into Other Enzyme Targets (e.g., Glucagon (B607659) Receptor Antagonists)

The glucagon receptor, a Class B G-protein coupled receptor, plays a crucial role in regulating blood glucose levels. portico.org Antagonizing this receptor is a promising approach for treating type 2 diabetes. nih.govacs.org Furan-2-carbohydrazides have been discovered as orally active glucagon receptor antagonists. nih.gov Starting from a hit compound, structure-activity relationship (SAR) studies led to the identification of potent derivatives. One such compound, 7l, emerged as a powerful glucagon receptor antagonist with good bioavailability and a long half-life, demonstrating the therapeutic potential of the furan-2-carbohydrazide (B108491) scaffold for this target. nih.gov

Antimicrobial Research

Furan-containing compounds are known for their wide spectrum of antimicrobial activities. utripoli.edu.lynih.gov The carbohydrazide (B1668358) moiety itself can be a key pharmacophore for antimicrobial effects, and its incorporation into a furan ring system has led to the development of potent antibacterial and antifungal agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Various furan derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ijabbr.com Studies on novel Schiff bases of ketohydrazides containing a furan ring showed in vitro activity against strains such as S. aureus, B. cereus (Gram-positive), and E. coli, S. typhi (Gram-negative). derpharmachemica.com Similarly, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant antibacterial action against Staphylococcus aureus and Escherichia coli. mdpi.com

Furthermore, research into furan-2-carboxamides has highlighted their potential as antibiofilm agents. A study focused on Pseudomonas aeruginosa found that furan-2-carbohydrazides were among the most remarkable groups, with one derivative achieving a 58% reduction in biofilm formation. nih.gov These compounds were also shown to reduce quorum sensing-regulated virulence factors, suggesting a mechanism that disrupts bacterial communication. nih.gov

| Compound Class | Target Organism | Activity Type | Observed Effect/Value |

|---|---|---|---|

| Furan-2-carboxamide | P. aeruginosa | Antibiofilm | Up to 58% inhibition |

| 3-Aryl-3(furan-2-yl) propanoic acid derivative | E. coli | Antibacterial | MIC = 64 µg/mL |

| 1,3,4-Oxadiazole-2-carbohydrazide | G. zeae (fungus) | Antifungal | EC₅₀ = 0.486 - 0.799 µg/mL |

| 1,3,4-Oxadiazole-2-carbohydrazide | F. oxysporum (fungus) | Antifungal | EC₅₀ = 0.652 - 0.925 µg/mL |

| Phenylthiazole Acylhydrazone | M. oryzae (fungus) | Antifungal | Excellent activity at 25 µg/mL |

Antifungal Activity Assessments

The furan scaffold is also integral to many compounds with antifungal properties. biorxiv.org The carbohydrazide functional group contributes significantly to this activity. nih.gov For example, novel 1,3,4-oxadiazole-2-carbohydrazides have been reported as potent and versatile antifungal agents. nih.gov Bioassays showed that many of these compounds were highly active against fungi such as Gibberella zeae and Fusarium oxysporum, with EC₅₀ values superior to the commercial fungicide fluopyram and comparable to prochloraz. nih.gov

In other studies, phenylthiazole derivatives containing an acylhydrazone moiety were evaluated for their activity against several phytopathogenic fungi. mdpi.com Many of these compounds demonstrated remarkable antifungal effects, with some exhibiting excellent activity against Magnaporthe oryzae at a concentration of 25 μg/mL. mdpi.com The results from these diverse studies underscore the value of the furan carbohydrazide framework as a template for developing new antimicrobial agents. nih.govresearchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound "3-Ethyl-4-phenylfuran-2-carbohydrazide" concerning its antiviral, anti-inflammatory, or anticancer activities. The search for detailed findings on its biological mechanisms, including the inhibition of inflammatory mediators, cytotoxic mechanisms, cell cycle perturbation, or apoptosis induction, did not yield any results for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on "this compound". Research in these areas has been conducted on other related furan carbohydrazide derivatives, but not on the specific compound .

Neurological Activity Research

The central nervous system activity of various heterocyclic compounds, including derivatives of furan, has been a subject of investigation. Some piperazine derivatives, for example, have been shown to possess antidepressant and anxiolytic properties, with their mechanisms of action often linked to the serotonergic system. These effects are typically evaluated in animal models using tests such as the forced swimming test and the elevated plus-maze test.

The search for novel anticonvulsant agents has led to the synthesis and evaluation of a wide range of chemical structures. Research has shown that certain carbohydrazide and furan derivatives can exhibit anticonvulsant properties in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These tests help in identifying compounds that can prevent seizure spread or elevate the seizure threshold.

Investigation as Pesticidal Agents

Diacylhydrazine and acylhydrazone derivatives have been a focus of research for developing new insecticidal agents. These compounds can act as insect growth regulators by mimicking the action of the molting hormone. Their effectiveness is often tested against various insect pests, such as the larvae of different moth species, to determine their mortality rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-4-phenylfuran-2-carbohydrazide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via a two-step reaction involving condensation of substituted furan precursors with hydrazine derivatives. For example, analogous carbohydrazide compounds are synthesized by reacting hydrazides with substituted isatins in ethanol under catalytic glacial acetic acid, followed by recrystallization . Optimization includes adjusting molar ratios (e.g., 1:1.5 hydrazide:isatin), solvent polarity (ethanol for mild conditions), and reaction time (12–24 hours). Yield improvements (up to 75%) are achieved by inert atmospheres (N₂) and controlled heating (60–80°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- FTIR : Confirms hydrazide C=O stretches (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂). ¹³C NMR verifies carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical molecular weights (e.g., C₁₃H₁₄N₂O₂: 230.23 g/mol). Fragmentation patterns confirm substituent stability .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the molecular electrostatic potential (MEP) and frontier orbitals of this compound, and what experimental validations are required?

- Methodological Answer :

- DFT Workflow : Use B3LYP/6-31G(d,p) basis sets to optimize geometry. MEP maps reveal electrophilic/nucleophilic regions (e.g., negative potentials near carbonyl groups). HOMO-LUMO gaps (e.g., 4.5–5.0 eV) correlate with reactivity .

- Validation : Compare DFT-optimized bond lengths/angles with single-crystal X-ray diffraction data. Discrepancies >0.05 Å require recalibration of basis sets or solvent effect modeling .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound?

- Methodological Answer :

- Data Reconciliation : If DFT predicts planar furan rings but X-ray shows puckering (e.g., dihedral angles >10°), consider intermolecular forces (e.g., hydrogen bonding in crystal lattices). Use SHELXL for refinement, applying TWIN commands for twinned crystals .

- Error Analysis : Calculate R-factors (R₁ < 0.05 for high-resolution data). Discrepancies in torsional angles may require re-examining disorder modeling or thermal motion parameters .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂ at the phenyl ring) to increase electrophilicity. Analogous compounds with 4-chloro substitutions show improved antimicrobial activity .

- Experimental Testing : Use MIC assays (minimum inhibitory concentration) against S. aureus or E. coli. Correlate activity with Hammett constants (σ) of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.